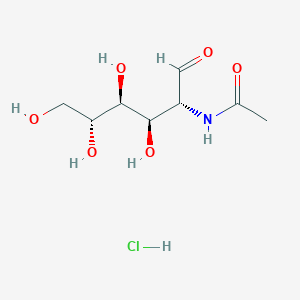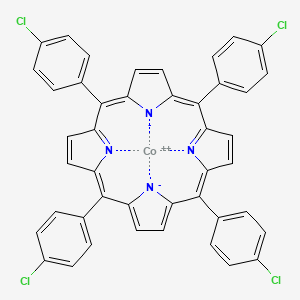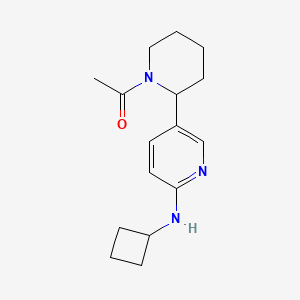![molecular formula C8H6BrClN2 B13009300 3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13009300.png)
3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination and chlorination of pyrrolopyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) as brominating and chlorinating agents, respectively . The reaction is usually carried out under reflux conditions to ensure complete halogenation.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce ketones or carboxylic acids .
Scientific Research Applications
3-Bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing kinase inhibitors, which are crucial in cancer research.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and receptors, making it valuable in drug discovery.
Industrial Applications: It is used in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as kinases and receptors. The compound binds to the active site of these proteins, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Known for its kinase inhibitory activity.
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Another halogenated pyrrolopyridine with similar biological activities.
Uniqueness
3-Bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific halogenation pattern, which can influence its binding affinity and selectivity towards different molecular targets . This makes it a valuable compound in the development of targeted therapies.
Properties
Molecular Formula |
C8H6BrClN2 |
|---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
3-bromo-6-chloro-1-methylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c1-12-4-6(9)8-7(12)2-5(10)3-11-8/h2-4H,1H3 |
InChI Key |
FKYVVUTYINPUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


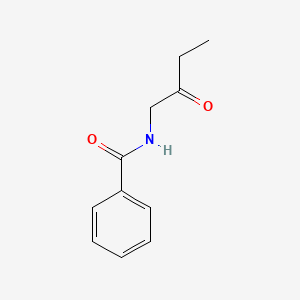
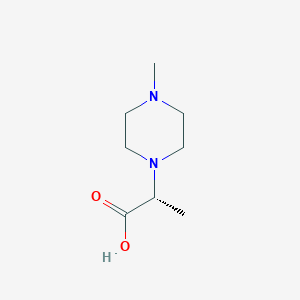
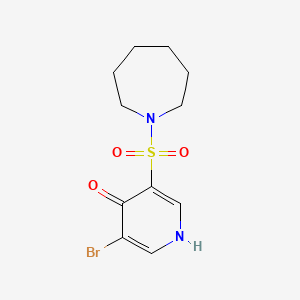

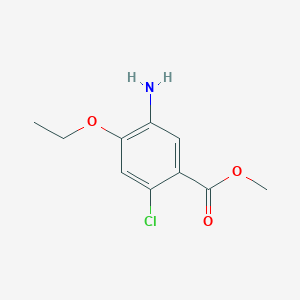
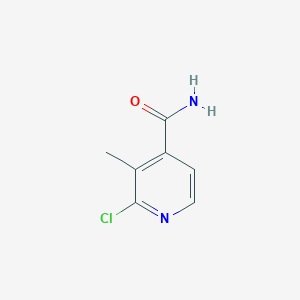
![1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
![4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B13009251.png)
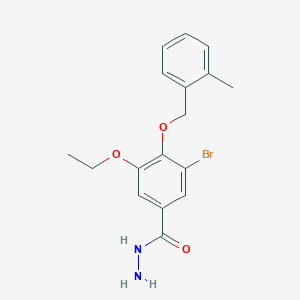
![N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide](/img/structure/B13009269.png)

